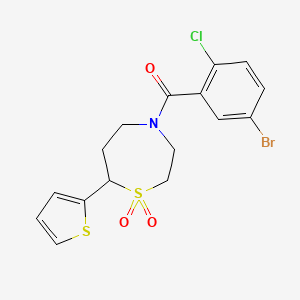

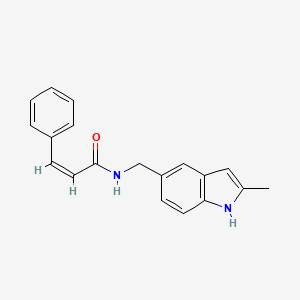

![molecular formula C12H9N3O B2532384 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole CAS No. 955976-36-0](/img/structure/B2532384.png)

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) .

科学的研究の応用

Anticancer Activity

A notable study by Liu et al. (2009) synthesized and characterized novel oxazole derivatives with significant anticancer activity. Their research identified compounds that exhibited strong inhibitory activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines, highlighting their potential as therapeutic agents in cancer treatment (Liu, Bai, Pan, Song, & Zhu, 2009).

Antimicrobial Agents

Another critical area of application is the development of antimicrobial agents. For example, Nalawade et al. (2019) synthesized thiazolyl-pyrazolyl-1,2,3-triazole derivatives and tested their antibacterial and antifungal efficacy. Their findings revealed promising antifungal activity against Aspergillus niger, indicating a potential for treating fungal infections (Nalawade, Shinde, Chavan, Patil, Suryavanshi, Modak, Choudhari, Bobade, & Mhaske, 2019).

Synthetic Chemistry and Biological Applications

Research by Shablykin et al. (2007) explored the transformations of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile, leading to the introduction of substituted pyrazole residues. This enhanced the electrophilicity of the compound, allowing for further chemical reactions and the potential for diverse biological activities (Shablykin, Brovarets, & Drach, 2007).

作用機序

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Mode of Action

For instance, they can bind to the active site of an enzyme, inhibiting its function

Biochemical Pathways

For example, they can inhibit the synthesis of certain proteins or interfere with signal transduction pathways

Result of Action

Pyrazole compounds are known to have diverse pharmacological effects, including antileishmanial and antimalarial activities

Action Environment

Factors such as temperature, ph, and the presence of other compounds can significantly impact the action of a compound

将来の方向性

Pyrazoles and their derivatives continue to be an active area of research, with new synthetic methods and applications being developed . They are expected to continue to play a significant role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

特性

IUPAC Name |

5-(4-pyrazol-1-ylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-6-14-15(7-1)11-4-2-10(3-5-11)12-8-13-9-16-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNODROMNPJRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C3=CN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)

![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)